

N-Ethyl-4-nitroaniline: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **N-Ethyl-4-nitroaniline**

Cat. No.: **B181198**

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This in-depth technical guide provides a thorough examination of **N-Ethyl-4-nitroaniline**, a significant nitroaromatic compound. Tailored for researchers, scientists, and professionals in drug development, this document covers its discovery and historical context, physicochemical properties, synthesis, and potential biological interactions.

Discovery and Historical Context

While a definitive record of the initial synthesis of **N-Ethyl-4-nitroaniline** is not readily available in the surveyed literature, its emergence is intrinsically linked to the development of synthetic dyes in the late 19th and early 20th centuries. The broader class of nitroanilines became crucial intermediates in the production of azo dyes following the discovery of diazotization reactions. The synthesis of N-alkylated aniline derivatives was a logical progression to modify the properties of these dyes. It is highly probable that **N-Ethyl-4-nitroaniline** was first synthesized in a laboratory focused on developing new colorants. Its use has since expanded, notably as a stabilizer in propellants and as a versatile building block in organic synthesis.

Physicochemical Properties

N-Ethyl-4-nitroaniline is a yellow crystalline solid. Its key physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	--INVALID-LINK--
Molecular Weight	166.18 g/mol	--INVALID-LINK--
Appearance	Yellow crystals with a blue-violet luster	--INVALID-LINK--
Melting Point	96-98 °C	--INVALID-LINK--
Boiling Point (Predicted)	302.3 ± 25.0 °C	--INVALID-LINK--
Solubility in Water	Low	--INVALID-LINK--
Density (Predicted)	1.210 ± 0.06 g/cm ³	--INVALID-LINK--

Table 2: Chemical and Safety Information

Property	Value	Source
IUPAC Name	N-ethyl-4-nitroaniline	--INVALID-LINK--
CAS Number	3665-80-3	--INVALID-LINK--
Stability	Stable, but may be air sensitive.	--INVALID-LINK--
Reactivity	Basic. Reacts exothermically with acids. Incompatible with strong oxidizing agents and strong bases.	--INVALID-LINK--

Experimental Protocols: Synthesis of N-Ethyl-4-nitroaniline

A common and effective method for the synthesis of **N-Ethyl-4-nitroaniline** is the N-alkylation of p-nitroaniline with an ethylating agent. The following protocol is a representative procedure.

Materials and Reagents

- p-Nitroaniline
- Ethyl iodide (or other suitable ethylating agent like diethyl sulfate)
- Potassium carbonate (or another suitable base)
- Anhydrous acetone (or other suitable polar aprotic solvent)
- Ethyl acetate
- Hexane
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate
- Deionized water

Equipment

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Glassware for filtration and extraction
- Thin-layer chromatography (TLC) apparatus

Procedure

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend p-nitroaniline (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous acetone.

- **Addition of Ethylating Agent:** To the stirred suspension, add ethyl iodide (1.2 equivalents) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid residue with a small amount of acetone. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

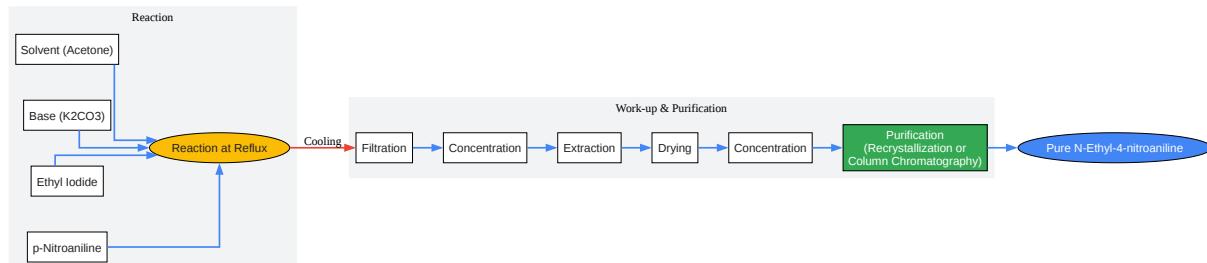
Characterization

The identity and purity of the synthesized **N-Ethyl-4-nitroaniline** should be confirmed by standard analytical techniques, including ^1H NMR, ^{13}C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to the literature value.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **N-Ethyl-4-nitroaniline**.

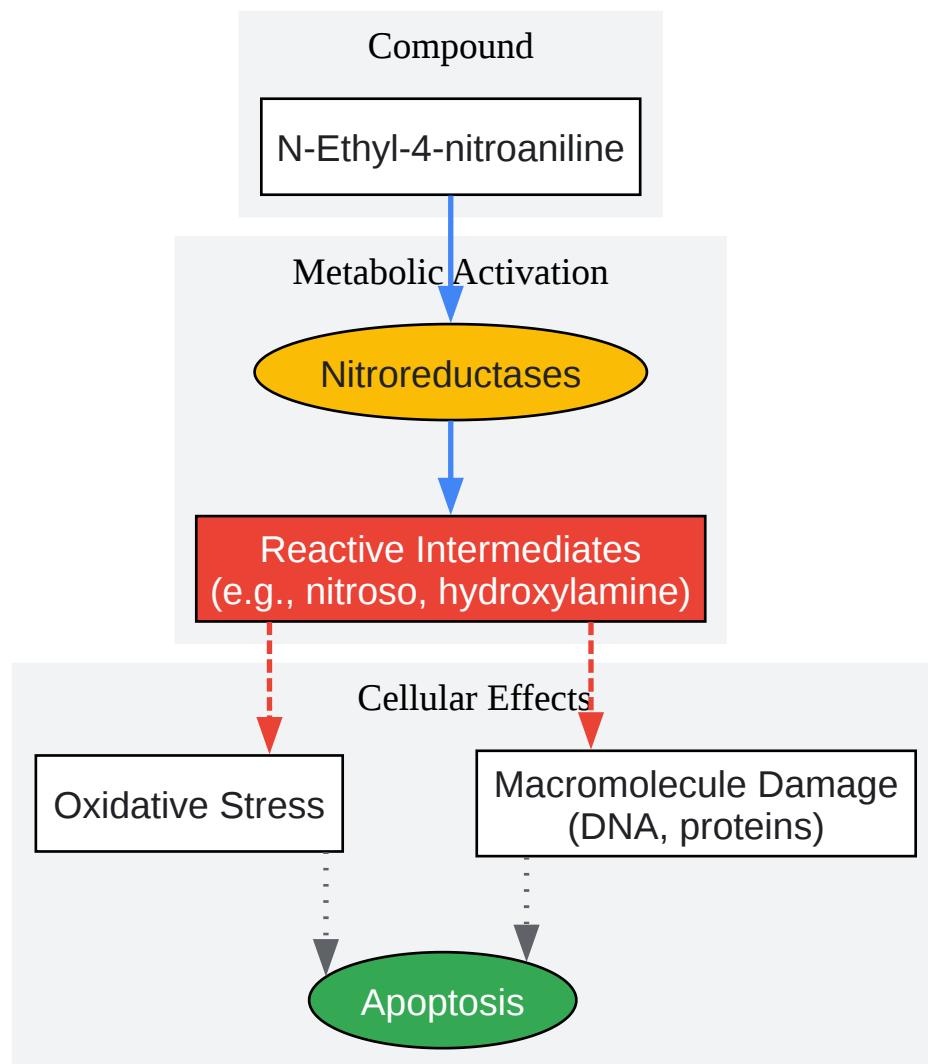


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*General workflow for the synthesis of **N-Ethyl-4-nitroaniline**.*

Postulated Biological Interaction: A Logical Relationship

Direct experimental evidence for the interaction of **N-Ethyl-4-nitroaniline** with specific signaling pathways is currently lacking. However, based on the known toxicology of nitroaromatic compounds, a plausible mechanism of action involves metabolic activation to reactive intermediates that can induce cellular stress and damage. The following diagram illustrates this logical relationship.



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*Postulated mechanism of **N-Ethyl-4-nitroaniline** induced cytotoxicity.*

Conclusion

N-Ethyl-4-nitroaniline is a compound with a rich, albeit not precisely documented, history tied to the advancement of synthetic chemistry. Its well-defined physicochemical properties and straightforward synthesis make it a valuable tool in various chemical industries. While its direct interactions with biological signaling pathways are yet to be fully elucidated, the general understanding of nitroaromatic compound toxicology provides a framework for predicting its potential cellular effects. Further research is warranted to explore the specific biological

activities and potential therapeutic or toxicological pathways associated with **N-Ethyl-4-nitroaniline**.

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